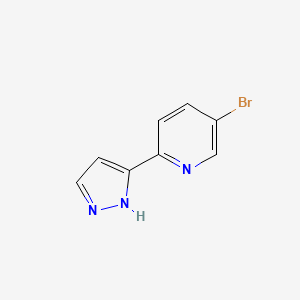

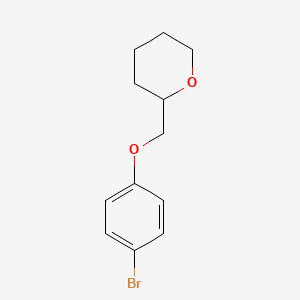

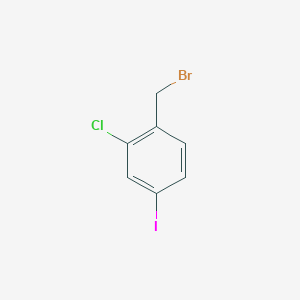

![molecular formula C12H17BrN2 B1291651 1-[(4-Bromophenyl)methyl]-4-methylpiperazine CAS No. 368879-17-8](/img/structure/B1291651.png)

1-[(4-Bromophenyl)methyl]-4-methylpiperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(4-Bromophenyl)methyl-4-methylpiperazine (1-BMP) is an organic compound belonging to the piperazine family of compounds. It is a white crystalline solid with a melting point of 149-150°C. 1-BMP is used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds. It is also used as an additive in some cosmetics and food products.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

1-[(4-Bromophenyl)methyl]-4-methylpiperazine is a chemical compound utilized in various synthesis processes due to its structural specificity. For instance, it has been involved in the synthesis of 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile, which is achieved through a nucleophilic substitution reaction. This process highlights its utility in constructing complex molecules for further chemical studies and applications (Mishriky & Moustafa, 2013).

Role in Catalysis and Enzyme Modeling

The compound has also been used in the synthesis of less symmetrical dicopper(II) complexes, serving as models for catechol oxidase enzymes. The presence of a thioether group adjacent to the metal site, facilitated by the bromophenol-based ligands with one piperazine arm, suggests its potential in mimicking the active sites of type 3 copper proteins. This application provides insights into the enzymatic processes and the design of biomimetic catalysts (Merkel et al., 2005).

Pharmaceutical Applications

In the realm of pharmaceuticals, this compound derivatives have shown promise. For example, thieno[2,3-b][1,5]benzoxazepine derivatives synthesized from 4-bromo-2-methylthiophene demonstrate potent antipsychotic activity, indicative of the compound's role in developing new therapeutic agents (Kohara et al., 2002).

Advanced Material Synthesis

Moreover, this compound is instrumental in synthesizing advanced materials, such as triazole analogues of piperazine, which have been evaluated for their antibacterial activity. This underlines the compound's versatility in contributing to new materials with potential biomedical applications (Nagaraj et al., 2018).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

1-[(4-bromophenyl)methyl]-4-methylpiperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrN2/c1-14-6-8-15(9-7-14)10-11-2-4-12(13)5-3-11/h2-5H,6-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXAOXDKQUDHTBK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00623394 |

Source

|

| Record name | 1-[(4-Bromophenyl)methyl]-4-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00623394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

368879-17-8 |

Source

|

| Record name | 1-[(4-Bromophenyl)methyl]-4-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00623394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1291568.png)

![6-Bromo-8-fluoroimidazo[1,2-a]pyridine](/img/structure/B1291569.png)